

Application Notes and Protocols: SPR741 for Potentiation of Antibiotics Against E. coli

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SPR741 is a novel cationic peptide derived from polymyxin B that acts as an antibiotic potentiator.[1][2] It functions by disrupting the outer membrane of Gram-negative bacteria, including Escherichia coli, thereby increasing its permeability to other antibiotics.[1][3] This action allows antibiotics that are normally ineffective against these bacteria, due to the outer membrane barrier, to enter the cell and reach their intracellular targets.[1][4] SPR741 itself has minimal intrinsic antibacterial activity but has been shown to significantly reduce the Minimum Inhibitory Concentrations (MICs) of a wide range of antibiotics against E. coli and other Gramnegative pathogens.[4][5] These application notes provide a summary of the quantitative data on SPR741's potentiation effects and detailed protocols for key in vitro experiments.

Data Presentation

The following tables summarize the potentiation effect of **SPR741** on various antibiotics against E. coli. The data illustrates the fold reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotics when used in combination with **SPR741**.

Table 1: Potentiation of Various Antibiotics by SPR741 against E. coli ATCC 25922



Antibiotic Class	Antibiotic	SPR741 Concentration (µg/mL)	Fold Reduction in MIC	Reference
Macrolide	Azithromycin	8	≥32	[4]
Macrolide	Clarithromycin	8	≥32	[4]
Macrolide	Erythromycin	8	≥32	[4]
Fusidane	Fusidic Acid	8	≥32	[4]
Mupirocin	Mupirocin	8	≥32	[4]
Pleuromutilin	Retapamulin	8	≥32	[4]
Rifamycin	Rifampin	8	≥32	[4]
Ketolide	Telithromycin	8	≥32	[4]

Table 2: Potentiation of Selected Antibiotics against Resistant E. coli Subsets in the Presence of **SPR741** (8 mg/L)

Antibiotic	Resistant E. coli Subset	MIC90 (mg/L) without SPR741	MIC90 (mg/L) with SPR741	Fold Reduction in MIC90	Reference
Azithromycin	ESBL- producing	>16	2-4	≥4 to ≥8	
Fusidic Acid	All subsets	>64	4-8	≥8 to ≥16	
Minocycline	All subsets	8-32	0.5-2	4 to 32	
Mecillinam	MBL- producing	>256	4	≥64	
Temocillin	KPC- producing	16	2	8	



Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and studies involving **SPR741**.

Objective: To determine the MIC of an antibiotic alone and in combination with a fixed concentration of **SPR741** against E. coli.

Materials:

- E. coli strain (e.g., ATCC 25922)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- SPR741
- Antibiotic of interest
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator (37°C)

Procedure:

- Inoculum Preparation:
 - Streak the E. coli strain onto a suitable agar plate and incubate overnight at 37°C.
 - Pick 3-4 colonies and suspend them in sterile saline to match the turbidity of a 0.5
 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
 - Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.



Plate Preparation:

- Prepare a stock solution of the antibiotic of interest and **SPR741** in a suitable solvent.
- In a 96-well plate, perform serial two-fold dilutions of the antibiotic in CAMHB to achieve a range of concentrations.
- For the combination testing, add a fixed concentration of **SPR741** (e.g., 8 μg/mL) to each well containing the serially diluted antibiotic.
- Include control wells:
 - Growth control (CAMHB + inoculum, no antibiotic or SPR741)
 - Sterility control (CAMHB only)
 - **SPR741** control (CAMHB + inoculum + fixed concentration of **SPR741**)
- Inoculation and Incubation:
 - \circ Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 100 μ L.
 - Incubate the plates at 37°C for 16-20 hours.
- · Reading the MIC:
 - The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Checkerboard Assay for Synergy Testing

Objective: To assess the synergistic effect of **SPR741** and an antibiotic against E. coli.

Materials:

Same as for the broth microdilution MIC assay.

Procedure:



· Plate Setup:

- In a 96-well plate, create a two-dimensional gradient of concentrations for both SPR741 and the antibiotic.
- Typically, serial two-fold dilutions of the antibiotic are made along the x-axis, and serial two-fold dilutions of SPR741 are made along the y-axis.
- The final volume in each well should be 100 μL.
- Inoculation and Incubation:
 - Inoculate each well with the prepared E. coli suspension (final concentration of ~5 x 10⁵
 CFU/mL).
 - Incubate the plate at 37°C for 16-20 hours.
- Data Analysis:
 - Determine the MIC of each drug alone and in combination.
 - Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth:
 - FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
 - Interpret the FICI values:
 - FICI ≤ 0.5: Synergy
 - 0.5 < FICI ≤ 4.0: Additive/Indifference
 - FICI > 4.0: Antagonism

Time-Kill Assay

Objective: To evaluate the bactericidal activity of an antibiotic in combination with **SPR741** over time.



Materials:

- · E. coli strain
- CAMHB
- SPR741
- · Antibiotic of interest
- Sterile culture tubes
- Incubator with shaking capabilities (37°C)
- Apparatus for colony counting (e.g., agar plates, spreader)

Procedure:

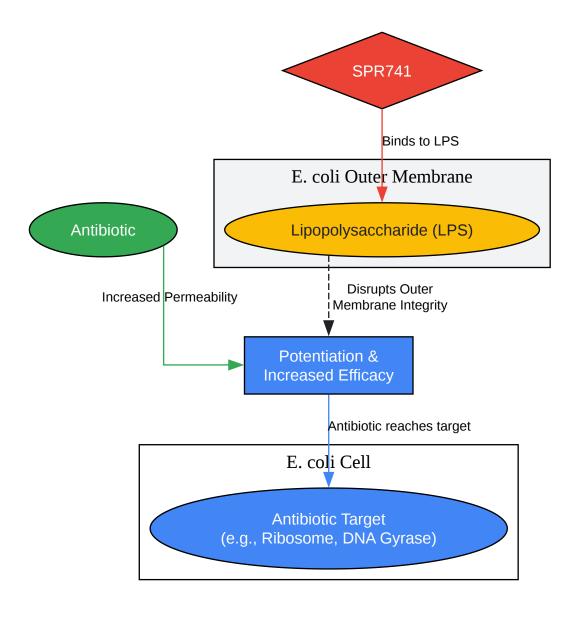
- · Preparation:
 - Grow an overnight culture of E. coli in CAMHB.
 - \circ Dilute the overnight culture into fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.
- Treatment:
 - Prepare culture tubes with the following conditions (at desired concentrations):
 - Growth control (no drug)
 - Antibiotic alone
 - SPR741 alone
 - Antibiotic + SPR741
 - Inoculate the tubes with the prepared bacterial suspension.



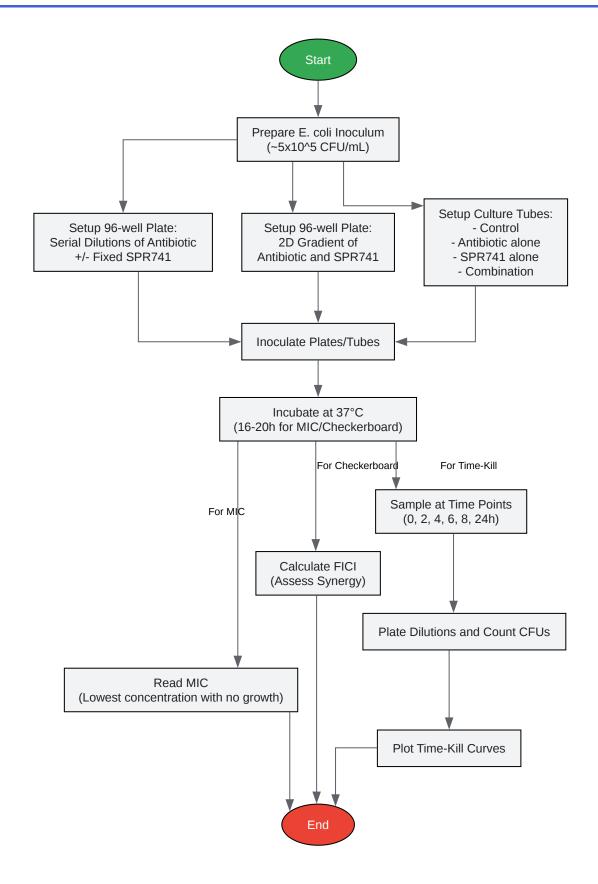
- Sampling and Plating:
 - Incubate the tubes at 37°C with shaking.
 - At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
 - Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.
- Colony Counting and Analysis:
 - Incubate the plates overnight at 37°C.
 - Count the number of colonies (CFU/mL) for each time point and treatment condition.
 - Plot the log10 CFU/mL versus time to generate time-kill curves.
 - Synergy is often defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours. Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations









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